Ganglioside GM2 -

Ganglioside GM2

Catalog Number: EVT-1576232
CAS Number:
Molecular Formula: C67H121N3O26
Molecular Weight: 1384.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ganglioside GM2 (18:0) is a sialotriaosylceramide that is N-acetyl-beta-D-galactosaminyl-(1->4)-alpha-N-acetylneuraminosyl-(2->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-N-acylsphingosine in which the acyl group on the sphingosine nitrogen is octadecanoyl. A constituent of natural ganglioside GM2. It has a role as an antigen. It is a N-acetyl-beta-D-galactosaminyl-(1->4)-alpha-N-acetylneuraminosyl-(2->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-N-acylsphingosine and a sialotriaosylceramide. It is a conjugate acid of a ganglioside GM2 (18:0) (1-).
A glycosphingolipid that accumulates due to a deficiency of hexosaminidase A or B (BETA-N-ACETYLHEXOSAMINIDASES), or GM2 activator protein, resulting in GANGLIOSIDOSES, heredity metabolic disorders that include TAY-SACHS DISEASE and SANDHOFF DISEASE.
Source

Ganglioside GM2 is synthesized in the Golgi apparatus of cells and is derived from simpler gangliosides through a series of enzymatic reactions. It is primarily found in the brain and spinal cord, constituting about 5% of total gangliosides present in these tissues. The synthesis begins with ceramide, which serves as the backbone for subsequent sugar additions.

Classification

Gangliosides are classified based on their sugar composition and structure. GM2 is categorized as a neutral ganglioside with a specific composition that includes N-acetylgalactosamine and sialic acid residues. It belongs to a larger family of gangliosides that vary in their degree of complexity and functional roles within biological systems.

Synthesis Analysis

Methods

The biosynthesis of ganglioside GM2 involves several key steps:

  1. Ceramide Formation: The process initiates with the synthesis of ceramide from sphingosine and fatty acids.
  2. Glucosylceramide Production: Glucosylceramide synthase catalyzes the addition of glucose to ceramide, forming glucosylceramide.
  3. Intermediate Formation: Further enzymatic reactions add additional sugar residues, leading to intermediates such as lactosylceramide.
  4. GM2 Formation: The final step involves the action of GM2/GD2 synthase, which transfers N-acetylgalactosamine to lactosylceramide, resulting in GM2 ganglioside formation .

Technical Details

The synthesis occurs within the Golgi apparatus, where specific glycosyltransferases facilitate the stepwise addition of sugars to form complex structures like GM2. Each enzyme involved has a specific substrate and product, ensuring the precise formation of gangliosides.

Molecular Structure Analysis

Structure

Ganglioside GM2 has a complex structure characterized by a ceramide backbone linked to a carbohydrate chain that includes:

  • Sphingosine: A long-chain amino alcohol.
  • Fatty Acid: Attached to sphingosine to form ceramide.
  • Sugar Residues: Comprising glucose, galactose, N-acetylgalactosamine, and sialic acid.

Data

The molecular formula for ganglioside GM2 is C37_{37}H67_{67}N1_{1}O17_{17}, reflecting its complex carbohydrate composition along with lipid components .

Chemical Reactions Analysis

Reactions

Ganglioside GM2 undergoes several critical reactions:

  1. Synthesis: Involves glycosylation reactions where sugar moieties are added to ceramide.
  2. Degradation: The primary degradation pathway involves hydrolysis by β-hexosaminidase A, which removes terminal N-acetylgalactosamine residues .

Technical Details

These reactions are catalyzed by specific enzymes located in lysosomes or within cellular membranes, highlighting the importance of enzymatic activity in both synthesis and degradation processes.

Mechanism of Action

Process

Ganglioside GM2 exerts its biological effects primarily through interactions with proteins and receptors on cell surfaces. It is involved in:

  • Cell Signaling: Modulating pathways related to neurodevelopment and synaptic transmission.
  • Neuroprotection: Supporting neuronal survival under stress conditions.

Data

Research indicates that alterations in GM2 metabolism can lead to significant neurological impairments, underscoring its role in maintaining cellular homeostasis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or solid.
  • Solubility: Soluble in organic solvents but insoluble in water due to its lipid nature.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to enzymatic degradation.
  • Reactivity: Reacts with specific enzymes for both synthesis and degradation processes.

Relevant data include melting points and solubility profiles that can vary based on environmental conditions .

Applications

Scientific Uses

Ganglioside GM2 has several important applications in scientific research:

  • Biomarkers: Used as biomarkers for certain lysosomal storage diseases.
  • Therapeutic Targets: Investigated for potential therapeutic interventions in neurodegenerative diseases.
  • Analytical Techniques: Employed in mass spectrometry for profiling gangliosides in biological samples .
Biochemical Characterization of Ganglioside GM2

Structural Composition and Variants

Molecular Architecture: Ceramide Backbone and Oligosaccharide Chain

Ganglioside GM2 is a complex glycosphingolipid characterized by a conserved molecular architecture comprising two principal domains: a hydrophobic ceramide backbone embedded in the plasma membrane and an extracellular oligosaccharide chain responsible for biological recognition. The ceramide moiety consists of a sphingosine base (18-carbon amino alcohol) acylated with a fatty acid chain ranging from C18 to C24 in length, providing membrane anchorage [1] [7]. Attached to the ceramide is a tetrasaccharide structure: GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ1-1'Cer [4] [7]. This oligosaccharide chain features a terminal N-acetylgalactosamine (GalNAc) residue linked to an internal galactose bearing a sialic acid (N-acetylneuraminic acid, Neu5Ac) in α2-3 configuration, creating a negatively charged carbohydrate head-group [1] [3]. GM2 represents approximately 5% of total brain gangliosides and is predominantly localized in lipid rafts (caveolae-rich microdomains), where it participates in membrane organization, neuronal differentiation, and signal transduction [1] [7].

Table 1: Structural Components of Ganglioside GM2

ComponentChemical StructureFunction
Ceramide BackboneSphingosine + Fatty acid (C18-C24)Membrane anchoring and stability
Glucose (Glc)β1-1' linked to ceramideCore saccharide linker
Galactose (Gal)β1-4 linked to GlcInternal saccharide unit
Sialic Acid (Neu5Ac)α2-3 linked to GalNegative charge contributor
N-acetylgalactosamine (GalNAc)β1-4 linked to GalTerminal residue for enzymatic recognition

Structural Modifications

Several structural variants of GM2 exist, arising through enzymatic modifications or pathological conditions. The 6′-GM2 variant features sialic acid modified with an additional α2-6 linkage to the GalNAc residue, altering its spatial configuration and potentially affecting recognition by degradative enzymes [3]. Tauro-GM2 represents a conjugation product where the ceramide's fatty acid is replaced by taurine, observed in pathological accumulations within lysosomes of GM2 gangliosidosis patients [3] [9]. The B1 variant of GM2 gangliosidosis involves a specific mutation (R178H) in the α-subunit of β-hexosaminidase A, resulting in an enzyme incapable of hydrolyzing negatively charged GM2 despite retaining activity toward neutral substrates [5] [9]. This mutation induces conformational changes that impair substrate binding specificity without affecting overall enzyme stability [9].

Biosynthesis Pathways

Enzymatic Steps Involving β-Hexosaminidases and GM2 Activator Protein

GM2 biosynthesis occurs through sequential enzymatic additions in the Golgi apparatus. The pathway initiates with ceramide glucosylation to form glucosylceramide (GlcCer), followed by galactosylation to yield lactosylceramide (LacCer) [1]. GM3 synthase (UDP-N-acetylglucosamine:lactosylceride β1,4-N-acetylgalactosaminyltransferase, GalNAcT-1) then transfers a sialic acid residue from CMP-sialic acid to LacCer, producing ganglioside GM3 (Neu5Acα2-3Galβ1-4Glcβ1-Cer) [1] [7]. GM2 is synthesized from GM3 via the action of GM2/GD2 synthase (β1,4-N-acetylgalactosaminyltransferase), which transfers GalNAc from UDP-GalNAc to the 4-position of GM3's terminal galactose [1] [7]. This enzyme is encoded by the B4GALNT1 gene and determines the branching point for complex ganglioside synthesis. The final step requires proper folding and dimerization of β-hexosaminidase subunits (α and β) in the endoplasmic reticulum, facilitated by molecular chaperones and post-translational modifications including N-glycosylation at specific asparagine residues (α-Asn115,157,295; β-Asn84,142,190,327) [1] [4].

Table 2: Key Enzymes in GM2 Biosynthesis

EnzymeGeneReaction CatalyzedSubcellular Location
GM3 synthaseST3GAL5Sialylation of LacCer to GM3Golgi apparatus
GM2/GD2 synthaseB4GALNT1GalNAc transfer to GM3 forming GM2Golgi apparatus
β1,4-GalactosyltransferaseB4GALT1Galactosylation of GlcCer forming LacCerGolgi apparatus
Ceramide glucosyltransferaseUGCGGlucosylation of ceramideGolgi apparatus

Role of Glycosyltransferases and Sialidases

The biosynthesis of GM2 is precisely regulated by the spatial organization and substrate specificity of glycosyltransferases. These enzymes exhibit strict topology, with catalytic domains oriented toward the Golgi lumen for sequential sugar addition to the growing glycolipid [1] [7]. Sialidases (neuraminidases) play a dual role: they regulate GM2 levels by removing sialic acid to generate asialo-GM2 (GA2), which can be degraded by hexosaminidase B, and participate in ganglioside remodeling in response to cellular signals [1] [3]. The expression and activity of these enzymes are developmentally regulated, with peak GM2 synthesis occurring during neural development and synaptogenesis. Importantly, the specificity of glycosyltransferases ensures proper ganglioside patterning, as mutations in B4GALNT1 lead to aberrant GM2 accumulation despite normal hexosaminidase activity [7].

Degradation Mechanisms

Lysosomal Catabolism and Cross-Correction Mechanisms

GM2 degradation occurs exclusively within lysosomes through a tightly regulated catabolic pathway requiring three components: β-hexosaminidase A (Hex A), the GM2 activator protein (GM2AP), and anionic phospholipids [1] [2] [4]. GM2AP acts as a substrate-specific cofactor that extracts GM2 from membrane bilayers, forming a soluble GM2AP-GM2 complex [2]. This complex presents the GalNAc residue to the active site of Hex A for hydrolysis [2] [4]. The hydrolysis reaction cleaves the β1-4 glycosidic bond between GalNAc and galactose, releasing GM3 ganglioside and GalNAc [1] [4]. This process occurs at acidic pH (4.0-5.0) optimal for lysosomal hydrolases [1].

A unique feature of lysosomal hydrolases is the cross-correction mechanism, whereby enzymes secreted by donor cells can be endocytosed by neighboring cells via mannose-6-phosphate receptors (M6PR) [1]. This process is facilitated by phosphorylation of terminal mannose residues on Asn-linked glycans of Hex A during Golgi processing [1] [4]. Therapeutically, this mechanism enables enzyme replacement strategies, though efficacy for neurological GM2 gangliosidoses is limited by the blood-brain barrier (BBB). Innovative approaches to overcome this limitation include intrathecal enzyme delivery, fusion proteins with BBB-transporting peptides ("molecular Trojan horses"), and direct intracerebroventricular administration [1] [3].

Substrate Specificity of β-Hexosaminidase Isoforms

The human β-hexosaminidase system comprises three isoforms with distinct substrate specificities determined by subunit composition:

  • Hexosaminidase A (Hex A, αβ heterodimer): The sole isoform capable of hydrolyzing GM2 ganglioside in complex with GM2AP. This specificity is conferred by key residues in the α-subunit active site: αAsn423 and αArg424, which form electrostatic interactions with the negatively charged sialic acid moiety of GM2 [4] [6]. The α-subunit also contains a flexible loop structure involved in GM2AP binding, absent in the β-subunit due to post-translational removal [4].

  • Hexosaminidase B (Hex B, ββ homodimer): Hydrolyzes neutral substrates including glycosaminoglycans, glycolipids (GA2, globoside), and synthetic substrates (e.g., 4-methylumbelliferyl-β-D-N-acetylglucosaminide) but cannot degrade GM2 due to replacement of key α-subunit residues with βAsp452 and βLeu453, which repel sialic acid [1] [4] [6].

  • Hexosaminidase S (Hex S, αα homodimer): A minor isoform (<5% total activity) that retains limited activity against GM2 and sulfated substrates but is unstable [1] [9].

Biochemical characterization of substrate specificity has been achieved through chimeric proteins. Studies demonstrate that substituting β-subunit sequences (residues 225-556) with α-subunit sequences (1-191 and 403-529) confers activity against negatively charged substrates [6]. The B1 variant of GM2 gangliosidosis exemplifies the importance of α-subunit integrity: patients with the R178H mutation exhibit Hex A that hydrolyzes neutral substrates normally but fails to process GM2 or sulfated substrates due to disruption of the αArg424-GM2 interaction [5] [9]. Thermodynamic analyses reveal Hex A has lower activation energy (41.8 kJ/mol) than Hex B (75.1 kJ/mol), but B1 variant Hex A exhibits activation energy similar to Hex B due to α-subunit inactivation [9].

Table 3: Substrate Specificity of β-Hexosaminidase Isozymes

IsozymeSubunit CompositionGM2 DegradationNeutral SubstratesSulfated SubstratesThermodynamic Properties
Hex AαβYes (with GM2AP)YesYesActivation energy: 41.8 kJ/mol
Hex BββNoYesLimitedActivation energy: 75.1 kJ/mol
Hex SααLimitedLimitedYesHighly unstable; low total activity
B1 Variant Hex AMutated αβNoYesNoActivation energy: ~75 kJ/mol

Properties

Product Name

Ganglioside GM2

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C67H121N3O26

Molecular Weight

1384.7 g/mol

InChI

InChI=1S/C67H121N3O26/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-50(80)70-43(44(77)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-89-64-57(85)56(84)59(48(38-73)91-64)93-65-58(86)62(60(49(39-74)92-65)94-63-52(69-42(4)76)55(83)54(82)47(37-72)90-63)96-67(66(87)88)35-45(78)51(68-41(3)75)61(95-67)53(81)46(79)36-71/h31,33,43-49,51-65,71-74,77-79,81-86H,5-30,32,34-40H2,1-4H3,(H,68,75)(H,69,76)(H,70,80)(H,87,88)/b33-31+/t43-,44+,45-,46+,47+,48+,49+,51+,52+,53+,54-,55+,56+,57+,58+,59+,60-,61+,62+,63-,64+,65-,67-/m0/s1

InChI Key

GIVLTTJNORAZON-HDBOBKCLSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Synonyms

G(M2) Ganglioside
Ganglioside GM2
Ganglioside, GM2
Ganglioside, Tay-Sachs Disease
GM2 Ganglioside
GM2, Ganglioside
Tay Sachs Disease Ganglioside
Tay-Sachs Disease Ganglioside

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.